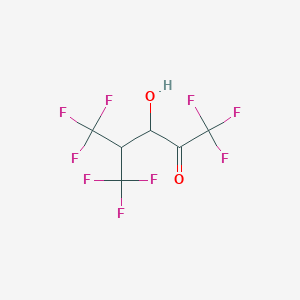
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate is a synthetic organic compound that belongs to the thiochroman family This compound is characterized by the presence of bromine, fluorine, and a carboxylate group attached to a thiochroman ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a thiochroman precursor, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate is unique due to its specific combination of bromine, fluorine, and a thiochroman ring system. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H8BrFO3S |
|---|---|
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
methyl 6-bromo-8-fluoro-4-oxo-2,3-dihydrothiochromene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO3S/c1-16-11(15)9-4-8(14)6-2-5(12)3-7(13)10(6)17-9/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
PJEQKCJSVWHLLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(=O)C2=C(S1)C(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


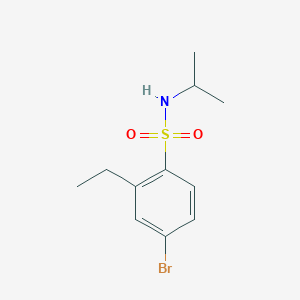

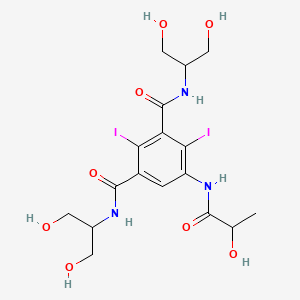
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
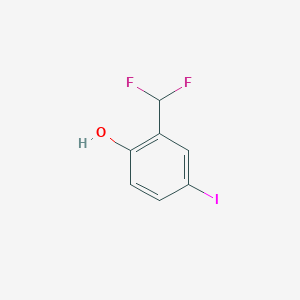


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
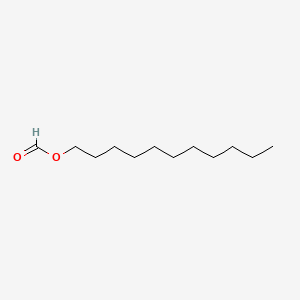
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)


![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)
